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molecular formula C13H12O B1270044 4'-Methyl[1,1'-Biphenyl]-4-Ol CAS No. 26191-64-0

4'-Methyl[1,1'-Biphenyl]-4-Ol

Cat. No. B1270044
M. Wt: 184.23 g/mol
InChI Key: DDZACMDGXVXOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486141B2

Procedure details

To a solution of 4′-methoxy-4-methylbiphenyl (10.5 g, 53 mmol) in CH2Cl2 (300 mL) at 0° C. was added a solution of 1M BBr3 in CH2Cl2 (65 mL, 65 mmol). The mixture was slowly warmed to r.t. and stirred overnight. After cooling to 0° C. again, the mixture was quenched with H2O. The CH2Cl2 layer was separated, washed with H2O, dried (MgSO4) and concentrated to give the title compound as a white solid (9.5 g, 97% yield).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:15][C:12]1[CH:11]=[CH:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. again
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with H2O
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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